1-(2,3-Difluorophenyl)-1H-imidazole
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Overview
Description
1-(2,3-Difluorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)-1H-imidazole typically involves the reaction of 2,3-difluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imidazole ring to its dihydro form.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsorganic solvents like ethanol or tetrahydrofuran, room temperature.
Substitution: Nucleophiles like amines or thiols; conditionspolar aprotic solvents like dimethyl sulfoxide, elevated temperatures.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted phenyl imidazoles with various functional groups.
Scientific Research Applications
1-(2,3-Difluorophenyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in the case of cytochrome P450 enzymes, the compound binds to the heme group, preventing the enzyme from catalyzing its normal reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-1H-imidazole
- 1-(3,4-Difluorophenyl)-1H-imidazole
- 1-(2,3-Difluorophenyl)-2-phenylethanamine
Uniqueness
1-(2,3-Difluorophenyl)-1H-imidazole is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to other difluorophenyl imidazoles, this compound exhibits distinct properties, such as higher binding affinity to certain enzymes and improved stability under various reaction conditions.
Properties
Molecular Formula |
C9H6F2N2 |
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Molecular Weight |
180.15 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)imidazole |
InChI |
InChI=1S/C9H6F2N2/c10-7-2-1-3-8(9(7)11)13-5-4-12-6-13/h1-6H |
InChI Key |
MWWOWGYKMOLAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=CN=C2 |
Origin of Product |
United States |
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